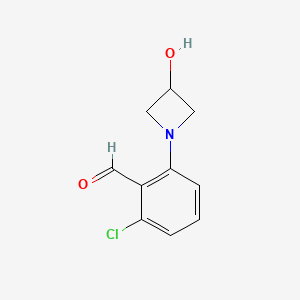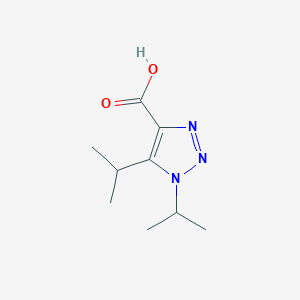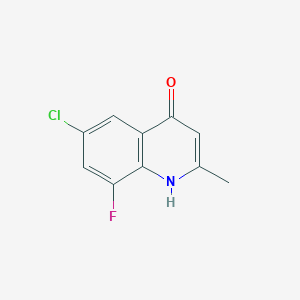
6-Chloro-8-fluoro-2-methyl-1,4-dihydroquinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-8-fluoro-2-methyl-1,4-dihydroquinolin-4-one is a synthetic organic compound belonging to the quinolone family. This compound is characterized by the presence of chlorine and fluorine atoms at the 6th and 8th positions, respectively, along with a methyl group at the 2nd position on the quinoline ring. It has a molecular formula of C10H7ClFNO and a molecular weight of 211.62 g/mol .
Méthodes De Préparation
The synthesis of 6-Chloro-8-fluoro-2-methyl-1,4-dihydroquinolin-4-one typically involves cyclization reactions. One common method includes the reaction of 2-chloro-3-fluoroaniline with ethyl acetoacetate under acidic conditions, followed by cyclization to form the quinoline ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
6-Chloro-8-fluoro-2-methyl-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolin-4-one derivatives.
Reduction: Reduction reactions can convert it into 1,4-dihydroquinoline derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
6-Chloro-8-fluoro-2-methyl-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: This compound is studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 6-Chloro-8-fluoro-2-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication . This inhibition prevents bacterial cell division and leads to cell death. The exact pathways and molecular targets can vary depending on the specific application and the organism being targeted.
Comparaison Avec Des Composés Similaires
6-Chloro-8-fluoro-2-methyl-1,4-dihydroquinolin-4-one can be compared with other fluoroquinolones, such as ciprofloxacin and norfloxacin. While all these compounds share a quinoline core and exhibit antibacterial activity, this compound is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity . Similar compounds include:
- Ciprofloxacin
- Norfloxacin
- Ofloxacin
- Nalidixic acid
These compounds differ in their substitution patterns and, consequently, their spectrum of activity and pharmacokinetic properties.
Propriétés
Formule moléculaire |
C10H7ClFNO |
|---|---|
Poids moléculaire |
211.62 g/mol |
Nom IUPAC |
6-chloro-8-fluoro-2-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C10H7ClFNO/c1-5-2-9(14)7-3-6(11)4-8(12)10(7)13-5/h2-4H,1H3,(H,13,14) |
Clé InChI |
IJSDCGCWEYFLNH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C2=C(N1)C(=CC(=C2)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2,7-Diazaspiro[3.5]nonan-2-yl}-2,2-dimethylpropan-1-one](/img/structure/B13158560.png)
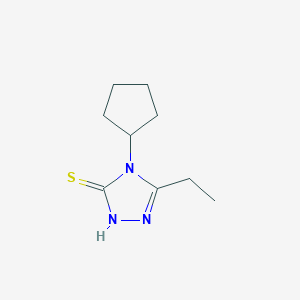
![1-{2,6-Diazaspiro[3.4]octan-2-yl}-3-methylbutan-1-one](/img/structure/B13158580.png)

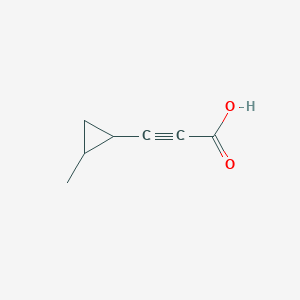


![Tert-butyl N-[2-(2-oxopropyl)cyclopentyl]carbamate](/img/structure/B13158610.png)



![2-{7-Azabicyclo[2.2.1]heptan-7-yl}pyrimidine-5-carbaldehyde](/img/structure/B13158624.png)
